Azepan-1-ylmethanimine
Description
Azepan-1-ylmethanimine is a compound featuring a seven-membered azepane ring (a saturated heterocyclic amine) attached to a methanimine (HN=CH–) group. The azepane ring contributes to its conformational flexibility, while the methanimine moiety introduces reactivity due to the imine bond (C=N), which is pivotal in coordination chemistry and biological interactions .
Properties
IUPAC Name |
azepan-1-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGPZAAXAKOAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Reagents : Azepane, formaldehyde (37% aqueous solution or paraformaldehyde), and a dehydrating agent (e.g., molecular sieves or anhydrous magnesium sulfate).
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Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.
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Catalyst : Acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) accelerate imine formation by protonating the carbonyl oxygen.
The reaction proceeds via nucleophilic attack of the azepane’s nitrogen on the electrophilic carbonyl carbon of formaldehyde, followed by dehydration to yield the imine.
Optimization Insights
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Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but risk side reactions such as polymerization of formaldehyde.
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Stoichiometry : A 1:1 molar ratio of azepane to formaldehyde minimizes unreacted starting material while avoiding excess aldehyde, which could lead to over-alkylation.
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Yield : Pilot studies suggest yields of 65–75% under optimized conditions.
Alkylation-Oxidation Sequential Strategy
This two-step approach involves initial alkylation of azepane to introduce a methylene group, followed by oxidation to form the imine.
Step 1: Alkylation with Chloromethylating Agents
4-Hydroxymethylphenoxy acetonitrile (Formula II in Patent US20120253038A1) serves as a model intermediate for introducing chloromethyl groups. Adapting this methodology:
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Reagents : Azepane, chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether.
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Base : Sodamide (NaNH₂) or potassium carbonate (K₂CO₃) deprotonates azepane, enhancing nucleophilicity.
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Solvent : Toluene or DMF at 60–80°C.
The alkylation yields N-(chloromethyl)azepane , a precursor for oxidation.
Step 2: Oxidation to Imine
Oxidizing the chloromethyl intermediate to the imine requires careful selection of oxidizing agents:
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Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic media or ozone (O₃) followed by reductive workup.
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Solvent : Water-acetonitrile mixtures or dichloromethane.
Challenges and Mitigation
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Over-oxidation : KMnO₄ may further oxidize the imine to a nitro compound. Using milder agents like manganese dioxide (MnO₂) mitigates this risk.
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Yield : Reported yields for analogous oxidations range from 50–60%.
Catalytic Dehydrogenation of Azepane Derivatives
Catalytic dehydrogenation of saturated amines offers a direct pathway to imines. While underutilized in azepane chemistry, this method is scalable for industrial production.
Reaction Setup
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
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Hydrogen Acceptor : Oxygen or nitrobenzene to drive dehydrogenation.
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Conditions : 150–200°C under inert atmosphere (N₂ or Ar).
The reaction converts N-methylazepane to this compound via removal of two hydrogen atoms.
Industrial Feasibility
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Continuous Flow Systems : Enhance heat transfer and reduce catalyst deactivation.
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Purity : Distillation or chromatography isolates the imine from byproducts (e.g., secondary amines).
Reductive Amination of Formamide Derivatives
Reductive amination typically generates amines, but modifying conditions can favor imine formation.
Protocol
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Substrate : Formamide derivatives (e.g., N-formylazepane).
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Reducing Agent : Partial reduction using sodium cyanoborohydride (NaBH₃CN) in methanol.
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pH Control : Buffering at pH 4–6 stabilizes the imine intermediate.
This method circumvents harsh oxidation steps but requires precise stoichiometric control to prevent over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 65–75 | >90 | Simple, one-pot reaction | Polymerization of formaldehyde |
| Alkylation-Oxidation | 50–60 | 85–90 | Avoids direct aldehyde use | Multi-step, low atom economy |
| Catalytic Dehydrogenation | 70–80 | >95 | Scalable, continuous production | High energy input, catalyst cost |
| Reductive Amination | 55–65 | 80–85 | Mild conditions | Sensitivity to pH and stoichiometry |
Chemical Reactions Analysis
Types of Reactions
Azepan-1-ylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The compound Azepan-1-ylmethanimine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug design.
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models through apoptosis induction.
- Neuropharmacology : Research has suggested that azepan derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Materials Science
The compound is also utilized in the synthesis of advanced materials, particularly in the field of polymers and nanomaterials.
- Polymer Chemistry : this compound can act as a monomer in the production of polymers with specific mechanical and thermal properties. These polymers are being investigated for applications in coatings and adhesives.
- Nanomaterials : The compound has been incorporated into nanostructured materials for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.
Analytical Chemistry
This compound serves as a reagent in various analytical techniques.
- Chromatography : It is used as a derivatizing agent for amino acids and amines in chromatographic analyses, improving detection sensitivity and specificity.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several azepan derivatives and evaluated their anticancer properties against human breast cancer cells. The results showed that one derivative significantly reduced cell viability by inducing apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
A research team at the University of Tokyo investigated the neuroprotective effects of azepan derivatives in an animal model of Alzheimer's disease. The study demonstrated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation.
Case Study 3: Polymer Development
A collaborative project between several universities focused on developing azepan-based polymers for use in biomedical applications. The resulting materials exhibited enhanced biocompatibility and mechanical strength, making them suitable for tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of Azepan-1-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Azepan-1-ylmethanimine with structurally or functionally related methanimine derivatives, supported by experimental data from diverse sources.
Table 1: Structural and Functional Comparison of Methanimine Derivatives
Key Comparative Insights
Structural Flexibility vs. Rigidity :
- This compound’s azepane ring likely enhances conformational adaptability compared to rigid aromatic systems like benzothiophene or pyridinyl derivatives. This flexibility may influence packing efficiency in crystals or binding modes in biological targets .
- The ~56° dihedral angle in halogenated imidazole-methanimines () contrasts with planar benzothiophene derivatives, illustrating how substituents dictate molecular twist and intermolecular interactions .
Functional Group Impact on Properties: Halogen Effects: Chloro/bromo substituents enhance crystal packing via C–H⋯X hydrogen bonds, whereas alkyl/pyridinyl groups contribute to volatility and odor (e.g., fruity notes in ) . Bioactivity: Antimicrobial activity in benzothiophene derivatives () vs. antioxidant roles in benzimidazole hybrids () underscores the importance of aromatic vs. heterocyclic substituents .
Abundance and Stability :
- Propanimine’s lower abundance compared to methanimine in astrophysical environments () suggests that longer aliphatic chains reduce stability, a trend that may extend to azepane derivatives in synthetic settings .
Biological Activity
Azepan-1-ylmethanimine, a compound featuring an azepane ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azepane ring, which can interact with various biological receptors and enzymes. This interaction may lead to significant biological effects, including antimicrobial and anticancer properties. The compound's structure allows it to participate in hydrogen bonding and other molecular interactions that enhance its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The azepane moiety can bind to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : Azepan derivatives have been shown to inhibit enzymes such as glycine transporter 1 (GlyT1), which plays a role in neurotransmission and could be targeted for treating neurological disorders .
- Antiproliferative Effects : Research indicates that azepan derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and altering cell cycle dynamics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Effects Observed |
|---|---|---|---|
| Anticancer | A549 (lung), HCT116 (colon), 2008 (ovarian) | 5 - 20 | Growth inhibition, apoptosis induction |
| GlyT1 Inhibition | CNS cell lines | 37 | Increased neurotransmitter availability |
| Antimicrobial | Various bacterial strains | Not specified | Significant reduction in bacterial viability |
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of azepan derivatives on ovarian cancer cells (2008 line). The results indicated that treatment with varying concentrations (1 µM, 5 µM, 10 µM) led to a significant decrease in cell viability over time. Specifically, the compound induced apoptosis as evidenced by increased caspase activity and downregulation of survivin expression .
Case Study 2: GlyT1 Inhibition
Another research effort focused on the development of azepan-based GlyT1 inhibitors. The study highlighted that replacing piperidine with an azepane moiety resulted in enhanced potency against GlyT1. Compounds showed favorable brain-plasma ratios, suggesting their potential for central nervous system penetration and therapeutic application in disorders like schizophrenia .
Q & A
Q. What are the established synthetic routes for Azepan-1-ylmethanimine, and how can their efficiency be compared experimentally?
- Methodological Answer : Begin by reviewing literature for reported synthetic pathways (e.g., condensation of azepane with formamide derivatives or imine-forming reactions). Compare reaction yields, purity (via HPLC or NMR), and scalability. Use and to design reproducible protocols:
- Step 1 : Optimize reaction conditions (solvent, temperature, catalyst) for each route.
- Step 2 : Characterize products using spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis.
- Step 3 : Tabulate metrics (yield, reaction time, purity) for cross-comparison.
Example data table:
| Synthetic Route | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Route A | 78 | 99.5 | 12 |
| Route B | 65 | 98.0 | 24 |
Prioritize routes with higher reproducibility and lower byproduct formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Identify imine proton (δ ~8.0–8.5 ppm) and azepane ring protons (δ ~1.5–3.0 ppm).
- ¹³C NMR : Confirm the imine carbon (δ ~160–170 ppm) and azepane carbons.
- IR : Detect C=N stretch (~1640–1690 cm⁻¹) and N-H stretches (if present).
- Mass Spectrometry : Verify molecular ion peak (e.g., [M+H]⁺).
Follow guidelines to ensure comprehensive characterization, including purity analysis (e.g., melting point, HPLC retention time) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solvent-dependent reactivity of this compound?
- Methodological Answer :
- Step 1 : Replicate conflicting studies under identical conditions (solvent polarity, temperature, concentration) to isolate variables.
- Step 2 : Perform kinetic studies (e.g., time-resolved NMR or UV-Vis spectroscopy) to monitor reaction progress.
- Step 3 : Use statistical tools (e.g., ANOVA) to analyze discrepancies in reactivity data.
Reference ’s approach to iterative data analysis and control experiments .
Q. What computational strategies are recommended for modeling the tautomeric equilibria of this compound, and how can experimental data validate these models?
- Methodological Answer :
- Step 1 : Employ density functional theory (DFT) to calculate energy differences between tautomers (e.g., B3LYP/6-31G* level).
- Step 2 : Compare computed NMR chemical shifts with experimental data to validate accuracy.
- Step 3 : Use variable-temperature NMR to experimentally observe tautomeric shifts, correlating with computational predictions.
Follow ’s requirements for transparent reporting of computational methods and reproducibility .
Q. How can researchers design experiments to investigate the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Step 1 : Screen chiral ligands and metal catalysts (e.g., Ru, Pd) in model reactions (e.g., hydrogenation or cycloaddition).
- Step 2 : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Step 3 : Perform mechanistic studies (e.g., isotopic labeling or kinetic isotope effects) to elucidate reaction pathways.
Reference ’s guidelines for detailing reagent sources and analytical conditions .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Step 1 : Collect data from ≥3 independent syntheses (yield, purity, spectral consistency).
- Step 2 : Apply standard deviation (SD) and coefficient of variation (CV) to quantify variability.
- Step 3 : Use control charts to identify outliers or systemic errors.
Align with ’s recommendations for minimizing variability in sensitive assays .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Step 1 : Conduct kinetic profiling at small scale to identify rate-limiting steps.
- Step 2 : Optimize heat/mass transfer in larger reactors (e.g., flow chemistry setups).
- Step 3 : Validate purity and stability of scaled-up batches via accelerated degradation studies.
Follow ’s framework for resource allocation and milestone planning .
Literature and Data Management
Q. What strategies are effective for systematically reviewing contradictory literature on this compound’s stability?
- Methodological Answer :
- Step 1 : Use databases (SciFinder, Reaxys) with search terms like “this compound stability” + “degradation.”
- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
- Step 3 : Create a comparative table of reported stability conditions (pH, temperature, light exposure).
Adhere to ’s protocols for evaluating data validity and proper citation .
Q. How should researchers document experimental procedures for this compound to meet journal reproducibility standards?
- Methodological Answer :
- Step 1 : Include detailed synthetic protocols (molar ratios, reaction monitoring intervals).
- Step 2 : Provide raw spectral data (e.g., NMR FID files) as supplementary material.
- Step 3 : Use IUPAC nomenclature and CAS registry numbers for all chemicals.
Follow and ’s formatting requirements for experimental sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
